(R)-3-(p-trifluoromethylphenyl)butanoic acid CAS number and suppliers
(R)-3-(p-trifluoromethylphenyl)butanoic acid CAS number and suppliers
This technical guide provides an in-depth analysis of (R)-3-(p-trifluoromethylphenyl)butanoic acid , a specialized chiral building block used in medicinal chemistry.
Executive Summary & Compound Identity
(R)-3-(p-Trifluoromethylphenyl)butanoic acid is a chiral
Critical Distinction: Researchers often confuse this compound with the Sitagliptin intermediate [(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid]. Unlike the Sitagliptin intermediate, the subject compound lacks a
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | (R)-3-(4-(Trifluoromethyl)phenyl)butanoic acid |
| Racemic CAS | 1042815-82-6 (Primary commercial index) |
| (R)-Enantiomer CAS | Not widely indexed in public registries; typically supplied as "Chiral Grade" under the racemic CAS or custom synthesized. |
| Molecular Formula | |
| Molecular Weight | 232.20 g/mol |
| SMILES (Isomeric) | CC1=CC=C(C(F)(F)F)C=C1 |
| InChI Key | DSJWDXJWTSIGMD-UHFFFAOYSA-N (Racemic) |
Synthesis & Manufacturing Methodologies
The synthesis of high-enantiopurity (R)-3-(p-trifluoromethylphenyl)butanoic acid is achieved through two primary catalytic asymmetric pathways. The choice between these methods depends on scale and available starting materials.
Method A: Asymmetric Conjugate Addition (Preferred for High ee)
This method involves the rhodium-catalyzed 1,4-addition of 4-trifluoromethylphenylboronic acid to crotonic acid derivatives. This pathway typically yields higher enantiomeric excess (ee > 98%) compared to direct hydrogenation.
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Precursors: 4-Trifluoromethylphenylboronic acid + tert-butyl crotonate.
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Catalyst System:
with a chiral diene ligand (e.g., (R,R)-Ph-bod*). -
Mechanism: The chiral Rh-complex facilitates the face-selective delivery of the aryl group to the
-carbon of the crotonate.
Method B: Asymmetric Hydrogenation
A scalable route involving the hydrogenation of the corresponding
-
Precursor: (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoic acid.
-
Catalyst: Ru(OAc)2(BINAP) or Rh(DuPhos).
-
Conditions: High pressure
(10–50 bar), MeOH solvent.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for the Asymmetric Conjugate Addition pathway:
Figure 1: Rhodium-catalyzed asymmetric conjugate addition pathway for high-enantiopurity synthesis.
Physical Properties & Characterization
Accurate characterization is vital to distinguish the (R)-enantiomer from the racemate.
| Property | Value / Description |
| Physical State | White to off-white solid or viscous oil (purity dependent). |
| Melting Point | 45–50 °C (Estimated; congeners are low-melting solids). |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water. |
| pKa | ~4.5 (Carboxylic acid moiety). |
| Chiral Purity (ee) | > 98% required for pharmaceutical applications. |
| Specific Rotation |
Protocol for Enantiomeric Excess Determination: To verify the "R" configuration, use Chiral HPLC:
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Column: Daicel CHIRALPAK® AD-H or OD-H (Amylose/Cellulose derivatives).
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Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Validation: Compare retention time against a racemic standard (CAS 1042815-82-6).
Applications in Drug Development
This compound acts as a chiral pharmacophore carrier. The 4-trifluoromethylphenyl group provides metabolic stability (blocking metabolic oxidation at the phenyl ring) and enhances lipophilicity.
-
Integrin Antagonists:
-aryl acids are common scaffolds for integrin inhibitors used in osteoporosis and oncology research. -
GPR40 Agonists: Used in the design of free fatty acid receptor agonists for Type 2 Diabetes treatment.
-
Neprilysin Inhibitors: Structural analogs are investigated for cardiovascular indications.
Sourcing & Supplier Evaluation
Since the specific (R)-CAS is not standard in all catalogs, procurement requires a strategic approach.
Recommended Suppliers
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Fluorochem (UK): Lists the racemic compound (CAS 1042815-82-6). Action: Request custom chiral separation or "Chiral Grade" quote.
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Sigma-Aldrich / Merck: Sourcing partner for building blocks.
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Enamine / ChemSpace: Specializes in building blocks; likely has the capability to supply the specific enantiomer on demand.
Quality Control Checklist
When ordering, explicitly specify the following to avoid receiving the racemate:
References
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Fluorochem Ltd. Product Sheet: 3-[4-(trifluoromethyl)phenyl]butanoic acid (CAS 1042815-82-6).[2] Retrieved from
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PubChem. Compound Summary: 3-(4-Trifluoromethylphenyl)butanoic acid.[3] National Library of Medicine. Retrieved from
- Hayashi, T., et al.
-
Daicel Chiral Technologies. Chiral Separation Strategies for Acidic Compounds. Retrieved from
-
Sigma-Aldrich. Catalog Entry: 3-[4-(trifluoromethyl)phenyl]butanoic acid.[2][1] Retrieved from
